Momelotinib sulfate is a small molecule compound that acts as an inhibitor of Janus Kinase 1 and Janus Kinase 2. It was developed primarily for the treatment of myelofibrosis, a type of blood cancer characterized by the proliferation of abnormal hematopoietic stem cells. The compound received approval from the U.S. Food and Drug Administration on September 15, 2023, marking its significance in the therapeutic landscape for myelofibrosis management .
Momelotinib sulfate is derived from the compound momelotinib, which was originally identified through high-throughput screening methods aimed at discovering potent inhibitors of Janus Kinases. Its development involved structure-guided medicinal chemistry to enhance its efficacy and selectivity against specific kinases .
Momelotinib sulfate is classified as an ATP-competitive inhibitor targeting Janus Kinases, particularly JAK1 and JAK2, with notable selectivity against JAK3. This classification places it within a broader category of small molecule therapeutics used to modulate signaling pathways involved in various hematologic malignancies .
The synthesis of momelotinib sulfate involves multiple steps that utilize various chemical reactions to construct its complex molecular framework. The following outlines key methods and technical details:
Momelotinib sulfate has a complex molecular structure defined by its chemical formula and a molecular weight of approximately 610.62 g/mol. The compound features multiple functional groups including:
Momelotinib sulfate undergoes several chemical reactions that contribute to its pharmacological profile:
The compound exhibits ATP-competitive inhibition against JAK1 and JAK2 with IC50 values of 11 nM and 18 nM respectively. Its selectivity profile shows a tenfold preference for JAK1 over JAK3 (IC50 = 155 nM) and TYK2 (IC50 = 17 nM) .
Momelotinib sulfate exerts its therapeutic effects by inhibiting the JAK-signal transducer and activator of transcription signaling pathway, which is often dysregulated in myelofibrosis. The mechanism involves:
Clinical studies have demonstrated that momelotinib effectively reduces levels of circulating hepcidin, suggesting beneficial effects on iron metabolism and erythropoiesis during treatment .
The pharmacokinetics indicate a mean volume of distribution at steady state of approximately 984 L, with a half-life around two hours post-administration .
Momelotinib sulfate is primarily utilized in clinical settings for:
The compound's ability to modulate immune responses makes it a candidate for further research in related therapeutic areas beyond myelofibrosis .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.:
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: